ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl}piperidine-4-carboxylate
Overview
Description
Ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl}piperidine-4-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and aromatic substituents, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Attachment of the glycyl group: This can be done through an amide coupling reaction using a glycyl chloride derivative.
Addition of the ethyl ester: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycyl}piperidine-4-carboxylate: Similar structure but with an ethoxy group instead of a fluorobenzyl group.
N-acyl-α-amino acids: Compounds with similar amide and sulfonyl functionalities.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
Ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl}piperidine-4-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 1-[2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O5S/c1-2-32-23(29)17-11-13-26(14-12-17)22(28)16-27(15-18-5-3-4-6-21(18)25)33(30,31)20-9-7-19(24)8-10-20/h3-10,17H,2,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJGZHDBCZGGHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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